4-Sulfocalix[4]arene

Catalog No.
S583567
CAS No.
112269-92-8
M.F
C28H24O16S4
M. Wt
744.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfocalix[4]arene

CAS Number

112269-92-8

Product Name

4-Sulfocalix[4]arene

IUPAC Name

25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid

Molecular Formula

C28H24O16S4

Molecular Weight

744.7 g/mol

InChI

InChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)

InChI Key

JFYBCAFLVNKHHG-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

4-sulfocalix(4)arene, p-sulfonated calix(4)arene, p-sulfonatocalix(4)arene, SC4A cpd

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Applications in Material Science

  • Molecular Recognition: CTSA's specific structure allows it to bind selectively with certain molecules. This property holds potential for applications in sensors and separation technologies [].
  • Self-Assembly: CTSA can self-assemble into well-defined structures at the nanoscale. This characteristic makes it a potential candidate for developing nanomaterials with tailored properties for various applications [].

Potential Applications in Catalysis

  • Acid Catalysis: The presence of sulfonic acid groups in CTSA grants it acidic properties. This characteristic makes it a potential catalyst for various chemical reactions [].

Potential Applications in Biomedicine

  • Drug Delivery: CTSA's ability to bind with specific molecules could be harnessed for drug delivery applications. It could potentially encapsulate and transport drugs to targeted sites within the body [].

4-Sulfocalix arene is a sulfonated derivative of calix arene, featuring four sulfonic acid groups at the para positions of its phenolic units. Its molecular formula is C28H24O16S4, with a molecular weight of approximately 744.72 g/mol. This compound exhibits significant solubility in water due to the presence of sulfonate groups, which enhances its ability to form complexes with various guest molecules. The structure allows for a unique conformation that can encapsulate cations and small organic molecules, making it valuable in supramolecular chemistry .

, primarily involving complexation and supramolecular assembly. It can form inclusion complexes with metal ions and organic compounds, significantly enhancing their solubility and stability. For instance, it has been shown to create complexes with nedaplatin, improving its bioavailability . The interactions often involve π–π stacking and ion-dipole interactions due to the aromatic nature of the calixarene structure and the electronegative sulfonyl groups .

The biological activity of 4-sulfocalix arene is notable in drug delivery systems and as a potential therapeutic agent. Its ability to form stable complexes with various pharmaceuticals enhances their solubility and efficacy. Additionally, it has been investigated for its antimicrobial properties and potential use in targeting cancer cells through selective binding mechanisms .

Several methods exist for synthesizing 4-sulfocalix arene:

  • Sulfonation of Calix arene: This method involves the direct sulfonation of calix arene using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure selective substitution at the para positions.
  • Template Synthesis: Utilizing templates such as metal ions can guide the formation of the calixarene structure while incorporating sulfonate groups.
  • Post-Synthetic Modification: Existing calixarene frameworks can be modified through various

The applications of 4-sulfocalix arene are diverse:

  • Drug Delivery: Enhancing the solubility and stability of poorly soluble drugs.
  • Sensors: Used in developing sensors for detecting metal ions or small organic molecules due to its selective binding properties.
  • Catalysis: Acting as an organocatalyst in various organic reactions.
  • Environmental Remediation: Potential use in adsorbing pollutants from water due to its high affinity for certain contaminants .

Studies have shown that 4-sulfocalix arene forms stable supramolecular assemblies with cucurbituril and other guests. Techniques such as NMR spectroscopy and dynamic light scattering have been employed to analyze these interactions. The formation of these assemblies is driven by strong outer-surface interactions, including π–π stacking between aromatic rings and electrostatic interactions between sulfonate groups and cations or polar molecules .

Several compounds share structural similarities with 4-sulfocalix arene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Calix areneBase structure without sulfonate groupsVersatile host for various guest molecules
p-SulfonatocalixareneSimilar sulfonate functionalizationEnhanced catalytic properties in organic reactions
CucurbiturilBarrel-shaped structureStronger binding affinity for larger guests
Sodium Sulfocalixarene SaltSodium salt derivativeIncreased solubility in aqueous solutions

Uniqueness of 4-Sulfocalix arene

What sets 4-sulfocalix arene apart from these compounds is its specific ability to form stable complexes that enhance drug solubility while maintaining biological activity. Its unique structural features allow for selective binding interactions that can be fine-tuned for specific applications in drug delivery and environmental science.

The synthesis of 4-sulfocalixarene relies on simultaneous dealkylation and sulfonation of p-alkylated precursors. A one-step electrophilic substitution process using concentrated sulfuric acid (H₂SO₄) at 70–100°C for 3–6 hours achieves near-quantitative conversion of p-alkyl calixarenes to sulfonated derivatives. This method eliminates the need for pre-detertiobutylation, as sulfuric acid acts as both a sulfonating agent and a dealkylation catalyst. For example, Shinkai’s protocol yields 66.3% pure p-sulfonatocalixarene after neutralization and recrystallization. Key structural features include:

  • Water solubility: Sodium salts of sulfonated derivatives exhibit solubility up to 5 mM in aqueous media.
  • Regioselectivity: Sulfonation occurs exclusively at the para-position of phenolic units, confirmed by ¹H NMR (δ 7.93 ppm for aromatic protons).

Table 1: Representative sulfonation conditions and yields

PrecursorSulfonating AgentTemperature (°C)Time (h)Yield (%)
p-tert-ButylcalixareneH₂SO₄ (conc.)70366.3
p-MethylcalixareneH₂SO₄ (fuming)100672.1

Lower-Rim Functionalization Approaches for Enhanced Host-Guest Binding

Lower-rim modifications alter the conformational flexibility and binding properties of 4-sulfocalixarene. Stereoselective alkylation using cesium fluoride (CsF) in dimethylformamide (DMF) at 40°C introduces n-butyl, allyl, or ethyl groups with 75–86% yields. Critical outcomes include:

  • Conformational rigidity: ¹H NMR reveals split signals for bridge methylene protons (Δδ = 1.0 ppm) in butyl-functionalized derivatives, indicating fixed cone conformations.
  • Enhanced binding thermodynamics: Isothermal titration calorimetry (ITC) shows that O-butyl substitution increases entropy-driven binding (ΔS° = +48 J·mol⁻¹·K⁻¹) for organic cations like tetramethylammonium, due to reduced desolvation penalties.

Figure 1: Comparative host-guest binding parameters

DerivativeΔH° (kJ·mol⁻¹)TΔS° (kJ·mol⁻¹)Kₐ (M⁻¹)
Parent 4-sulfocalixarene-12.4+8.71.2×10⁴
O-Butyl derivative-9.1+14.23.8×10⁴

Supramolecular Polymer Construction via Covalent Bridging Strategies

Covalent polymers incorporating 4-sulfocalixarene leverage upper-rim reactivity for crosslinking. Key strategies include:

  • Bis-calixarene linkers: Oxidative coupling of propargyloxy-functionalized derivatives using Cu(I) catalysts produces double-cavity polymers with intercalated Ag⁺ ions.
  • Photoresponsive assemblies: Dithienylethene-bridged polymers exhibit reversible color switching (λₘₐₓ = 579 nm ↔ 637 nm) under UV/Vis light, with aggregation numbers (Nₐgg) of 24–32.

Table 2: Properties of supramolecular polymers

Polymer TypeBridging UnitNₐggCritical Micelle Concentration (mM)
Covalent micelleAcrylamide170.032
Photochromic assemblyDithienylethene240.021

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

25,26,27,28-tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid

Dates

Modify: 2023-08-15
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

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